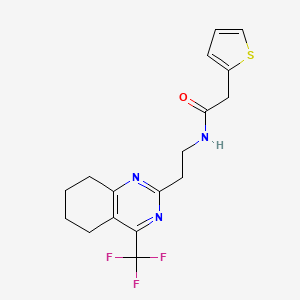![molecular formula C15H9F3N2S B2618708 2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline CAS No. 338394-52-8](/img/structure/B2618708.png)
2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline” is a chemical compound with the molecular formula C15H9F3N2S . It has an average mass of 306.306 Da and a monoisotopic mass of 306.043854 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoxaline core, which is a type of heterocyclic compound. Attached to this core is a trifluoromethyl group and a phenyl group, both of which can significantly influence the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” can be influenced by its molecular structure. This compound has a molecular formula of C15H9F3N2S, an average mass of 306.306 Da, and a monoisotopic mass of 306.043854 Da .Wirkmechanismus
The mechanism of action of TQ is still under investigation. However, it has been proposed that TQ exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. TQ's anti-inflammatory effects are thought to be mediated through the inhibition of NF-κB signaling pathway, which plays a crucial role in the regulation of inflammatory responses. The anti-microbial effects of TQ are believed to be due to its ability to disrupt the bacterial and fungal cell membrane.
Biochemical and Physiological Effects:
TQ has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. TQ has also been reported to modulate the expression of various genes involved in cancer cell proliferation, apoptosis, and angiogenesis. Additionally, TQ has been shown to have antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
TQ has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. TQ is also relatively stable and can be stored for long periods without significant degradation. However, TQ's hydrophobic nature may limit its solubility in aqueous solutions, making it challenging to administer in vivo. Additionally, TQ's anti-cancer effects may be cell-type-specific, which may limit its broad applicability in cancer research.
Zukünftige Richtungen
There are several future directions for TQ research. One potential area of investigation is the development of TQ analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanisms of TQ's anti-cancer, anti-inflammatory, and anti-microbial effects. The potential use of TQ in combination with other drugs or therapies for the treatment of cancer and inflammatory diseases should also be explored. Finally, the safety and toxicity of TQ need to be thoroughly investigated before its clinical application.
Conclusion:
In conclusion, TQ is a small molecule with significant potential for use in scientific research. Its anti-cancer, anti-inflammatory, and anti-microbial effects make it a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand the mechanisms of TQ's biological activities and to explore its potential applications in various fields of medicine.
Synthesemethoden
TQ can be synthesized using a multi-step process, which involves the reaction of 3-(trifluoromethyl)benzenesulfanyl chloride with 1,2-diaminobenzene, followed by cyclization of the resulting intermediate. The final product is obtained through purification using column chromatography. The purity and yield of TQ can be improved by optimizing the reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
TQ has been extensively studied for its potential application in scientific research. It has been reported to possess anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. TQ has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and enzymes. Additionally, TQ has been reported to have anti-microbial effects against various bacteria and fungi.
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]sulfanylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2S/c16-15(17,18)10-4-3-5-11(8-10)21-14-9-19-12-6-1-2-7-13(12)20-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZSPEAYEXXLJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
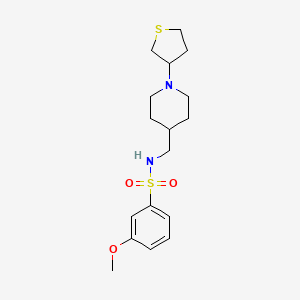
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2618626.png)
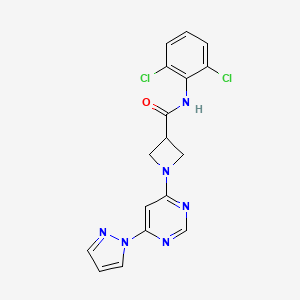
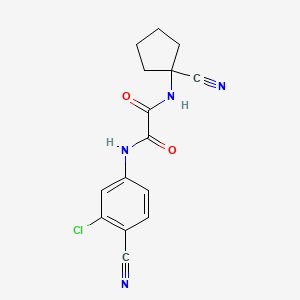
![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2618633.png)
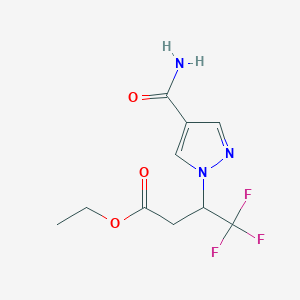


![Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide 2,2,2-trifluoroacetate](/img/structure/B2618641.png)
![N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2618642.png)
![N-[2-(4-Methylphenyl)-1-pyridin-2-ylethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2618643.png)


